3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile
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Overview
Description
3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C24H28N2O2. This compound features a decane chain flanked by two benzonitrile groups connected through ether linkages. It is characterized by its aromatic rings and nitrile functionalities, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile typically involves the reaction of decane-1,10-diol with 3-bromobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of decane-1,10-diol are replaced by the benzonitrile groups, forming ether linkages .
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the decane chain.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.
Scientific Research Applications
3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrile-containing compounds with biological molecules.
Mechanism of Action
The mechanism of action of 3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile involves its interaction with molecular targets through its nitrile and ether functionalities. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in biological systems, the nitrile groups may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
- 3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
Uniqueness
3,3’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is unique due to its longer decane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
50381-93-6 |
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Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[10-(3-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H28N2O2/c25-19-21-11-9-13-23(17-21)27-15-7-5-3-1-2-4-6-8-16-28-24-14-10-12-22(18-24)20-26/h9-14,17-18H,1-8,15-16H2 |
InChI Key |
XGCQMJYWIIZLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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